SN2 Reactivity Ranking with Potassium Iodide in Acetone: 3-Chlorohexane as the Least Reactive Chlorohexane Isomer
In a direct comparative study using potassium iodide in acetone, a standard SN2-promoting system, the reactivity order among the three chlorohexane isomers is established. 1-Chlorohexane is the most reactive, and the overall reactivity span across the three isomers is 29-fold. Critically, 2-chlorohexane is twice as reactive as 3-chlorohexane [1].
| Evidence Dimension | Relative SN2 Reaction Rate |
|---|---|
| Target Compound Data | Relative reactivity factor = 1 (baseline for least reactive isomer) |
| Comparator Or Baseline | 1-Chlorohexane (relative reactivity factor = 29); 2-Chlorohexane (relative reactivity factor = 2) |
| Quantified Difference | 3-Chlorohexane is 29 times less reactive than 1-chlorohexane and 2 times less reactive than 2-chlorohexane. |
| Conditions | Reaction with potassium iodide (KI) in acetone at ambient temperature (standard SN2 conditions) |
Why This Matters
For synthetic chemists, this data dictates that 3-chlorohexane will require longer reaction times, higher temperatures, or stronger nucleophiles compared to its isomers, directly impacting reaction planning, cost, and yield optimization.
- [1] Filo. There is an overall 29-fold difference in reactivity of 1-chlorohexane, 2-chlorohexane, and 3-chlorohexane toward potassium iodide in acetone. View Source
